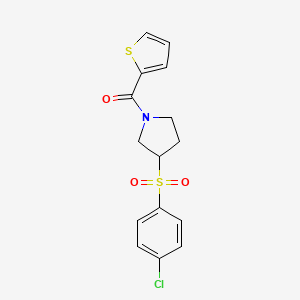

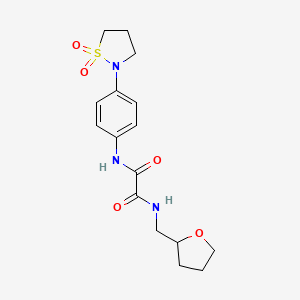

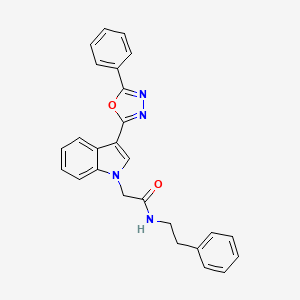

![molecular formula C18H14ClN3 B2647951 6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine CAS No. 1588522-03-5](/img/structure/B2647951.png)

6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is an analog of the BET inhibitor (BETi) (+)-JQ1 and is bioavailable via oral or intraperitoneal administration . It plays an important role in lenalidomide and dexamethasone functions in in vitro and in vivo models of multiple myeloma .

Synthesis Analysis

The compound can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The new compounds were synthesized and tested for their anticonvulsant activities and neurotoxicities .Molecular Structure Analysis

The molecular structure of the compound was confirmed by 1H NMR, 13C NMR, IR, and mass spectrometry techniques . A crystal of the compound was prepared and analyzed using X-ray crystallography .Chemical Reactions Analysis

The compound contains multiple reactive parts in its structure. The first is the dimethylamine which is mildly basic with a pKa of 6.30 making over 5% of the compound protonated under physiological pH . The second reactive group is the nitrogen on the 4-position .Physical And Chemical Properties Analysis

The compound has a molecular weight of 307.78 . It is a solid at room temperature and should be stored in a refrigerator .Aplicaciones Científicas De Investigación

- Researchers have investigated the cytotoxic effects of this compound on hepatocellular carcinoma cell lines (specifically HepG2 cells). It exhibited a dose-dependent cytotoxic effect, with an impressively low IC50 value of 0.8 μg/ml in 24 hours, compared to the standard drug doxorubicin .

- Cell cycle analysis suggested that it inhibits HepG2 cell growth, and flow cytometric studies revealed apoptosis (as indicated by cells in the subG1 phase). Chromatin condensation studies further confirmed this apoptotic effect .

- Derivatives of this compound have been synthesized and tested for anticonvulsant activity. The results showed promising effects, making it a potential candidate for treating epilepsy and related conditions .

- Fifteen newly synthesized triazolo[4,3-a]pyrazine derivatives (related to this compound) were evaluated for antibacterial activity. Their minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli strains were determined .

- Novel 1,2,4-triazolo[4,3-a]quinoxalines, including derivatives of this compound, have been explored for their antimicrobial potential. These compounds represent a valuable area of research for developing new antimicrobial agents .

Anticancer Properties

Anticonvulsant Activity

Antibacterial Properties

Antimicrobial Research

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3/c1-12-20-21-18-11-10-15(13-6-8-14(19)9-7-13)16-4-2-3-5-17(16)22(12)18/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBOMELQHURSQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3C(=CC2)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Chlorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

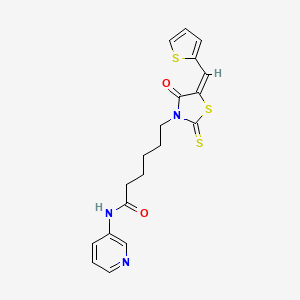

![N-[1,4-dioxo-3-(phenethylamino)-1,4-dihydro-2-naphthalenyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2647868.png)

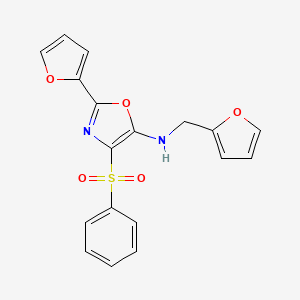

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2647871.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

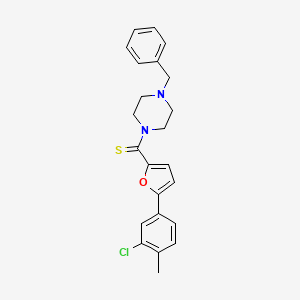

![N-(5-fluoro-2-methylphenyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide](/img/structure/B2647879.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)ethanone](/img/structure/B2647889.png)